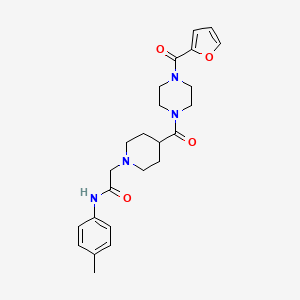![molecular formula C16H28N4O2 B2709249 N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide CAS No. 1375852-84-8](/img/structure/B2709249.png)
N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. CPP-115 has shown promise in the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction.
Mecanismo De Acción
N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide increases the levels of GABA in the brain, which has a calming effect and can reduce seizure activity, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to increasing GABA levels in the brain, N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has been shown to increase the expression of GABA receptors, which can enhance the effects of GABA. N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has also been shown to reduce the expression of glutamate receptors, which can reduce excitatory activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide is its selectivity for GABA transaminase, which reduces the risk of off-target effects. Additionally, N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. However, one limitation of N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental conditions.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide. Another area of interest is the exploration of N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide in combination with other drugs or therapies, such as antiepileptic drugs or behavioral therapies for addiction. Additionally, further research is needed to fully understand the potential therapeutic applications of N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide in a variety of neurological disorders.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide involves a multi-step process that begins with the reaction of cyclohexanone with malononitrile to form the intermediate 1-cyanocyclohexene. This intermediate is then reacted with 4-methylmorpholine to form the corresponding imine, which is reduced with sodium borohydride to yield the amine intermediate. The amine is then reacted with 2-chloro-N-(2-hydroxyethyl)propanamide to form N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has been extensively studied in preclinical models of neurological disorders, including epilepsy, anxiety, and addiction. In animal models of epilepsy, N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has been shown to increase GABA levels in the brain and reduce seizure activity. In animal models of anxiety, N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has been shown to reduce anxiety-like behavior and increase GABA levels in the brain. In animal models of addiction, N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has been shown to reduce drug-seeking behavior and prevent relapse.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(4-methylmorpholin-2-yl)methylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-13(18-10-14-11-20(2)8-9-22-14)15(21)19-16(12-17)6-4-3-5-7-16/h13-14,18H,3-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHGDNZMYWSWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)NCC2CN(CCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

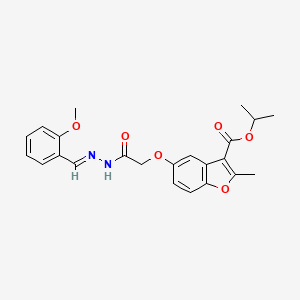
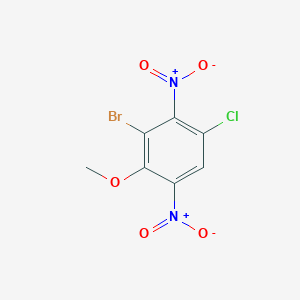
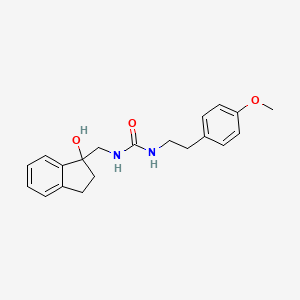

![5-[(2,3-dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B2709171.png)
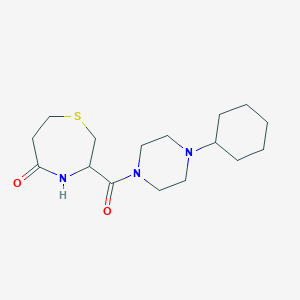

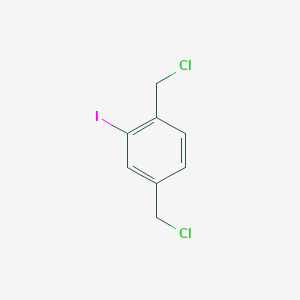
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2709176.png)
![1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2709177.png)
